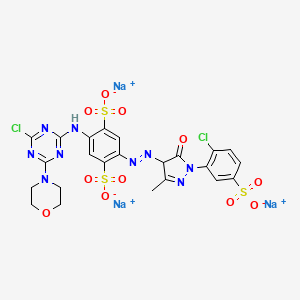

Trisodium 2-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonate

Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is trisodium 2-[[4-chloro-6-morpholino-1,3,5-triazin-2-yl]amino]-5-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzene-1,4-disulphonate . This name reflects its structural components:

- A 1,3,5-triazine core substituted with a chlorine atom at position 4 and a morpholino group at position 6.

- An amino bridge linking the triazine ring to a benzene ring disubstituted with sulfonate groups at positions 1 and 4.

- An azo group (-N=N-) connecting the benzene ring to a pyrazolone moiety, which is further substituted with a methyl group, a chloro-sulfonatophenyl group, and a ketone oxygen.

The systematic naming adheres to IUPAC priority rules, positioning substituents based on their precedence and locants.

Molecular Formula and Weight Analysis

The molecular formula is C₂₃H₁₈Cl₂N₉Na₃O₁₁S₃ , with a calculated molecular weight of 832.51 g/mol .

Table 1: Elemental Composition

| Element | Quantity |

|---|---|

| Carbon (C) | 23 atoms |

| Hydrogen (H) | 18 atoms |

| Chlorine (Cl) | 2 atoms |

| Nitrogen (N) | 9 atoms |

| Sodium (Na) | 3 atoms |

| Oxygen (O) | 11 atoms |

| Sulfur (S) | 3 atoms |

The trisodium counterions balance the three sulfonate groups (-SO₃⁻), contributing to the compound’s water solubility. The presence of multiple sulfonate and azo groups classifies it as a polyanionic reactive dye precursor , typical for textile applications.

Crystallographic Data and Molecular Geometry

Experimental crystallographic data for this compound are not reported in the literature. However, its geometry can be inferred from analogous triazine-azo derivatives:

- The 1,3,5-triazine ring adopts a planar configuration due to aromatic electron delocalization.

- The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) introduces steric bulk and rotational flexibility at the triazine’s position 6.

- The azo linkage (-N=N-) typically exhibits a trans configuration, contributing to extended conjugation across the molecule.

Quantum mechanical modeling of similar compounds predicts bond lengths of approximately:

- 1.33 Å for the triazine C-N bonds,

- 1.45 Å for the C-N bond in the morpholino group,

- 1.25 Å for the azo N=N bond.

Sulfonate groups adopt tetrahedral geometry around the sulfur atom, enhancing solubility via ionic interactions with water.

Properties

CAS No. |

90677-59-1 |

|---|---|

Molecular Formula |

C23H18Cl2N9Na3O11S3 |

Molecular Weight |

832.5 g/mol |

IUPAC Name |

trisodium;2-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-5-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C23H21Cl2N9O11S3.3Na/c1-11-19(20(35)34(32-11)16-8-12(46(36,37)38)2-3-13(16)24)31-30-15-10-17(47(39,40)41)14(9-18(15)48(42,43)44)26-22-27-21(25)28-23(29-22)33-4-6-45-7-5-33;;;/h2-3,8-10,19H,4-7H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,26,27,28,29);;;/q;3*+1/p-3 |

InChI Key |

PBOWVOYEXQZQSO-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)S(=O)(=O)[O-])NC3=NC(=NC(=N3)Cl)N4CCOCC4)S(=O)(=O)[O-])C5=C(C=CC(=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Trisodium 2-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonate is a complex chemical compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential applications in medicine and agriculture.

Structure

The compound is characterized by a complex molecular structure that includes:

- Trisodium salt : Enhances solubility and bioavailability.

- Morpholino and triazine moieties : Known for their roles in biological interactions.

- Azo and sulfonate groups : Contribute to the compound's reactivity and solubility.

Molecular Formula

The molecular formula can be represented as follows:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the triazine ring enhances its ability to disrupt microbial cell walls, leading to cell lysis.

- Antifungal Properties : Research indicates that this compound is effective against fungal pathogens. It likely interferes with fungal cell membrane synthesis, thereby inhibiting growth.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various models.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Antifungal Activity

A separate study assessed its antifungal effects against Candida albicans. The compound showed an MIC of 16 µg/mL, suggesting strong antifungal properties .

Toxicity Profile

Toxicological assessments indicate that the compound has a low toxicity profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting it is relatively safe for therapeutic applications .

Agricultural Use

Due to its antimicrobial and antifungal properties, this compound can be utilized in agricultural settings as a biopesticide. Its effectiveness against plant pathogens could lead to reduced reliance on synthetic pesticides.

Pharmaceutical Development

Given its broad spectrum of biological activity, there is potential for development into a pharmaceutical agent targeting infections resistant to conventional treatments.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C23H22ClN9NaO11S3

- Molecular Weight : 790.55 g/mol

- CAS Number : 90677-59-1

The structure includes multiple functional groups that contribute to its reactivity and applicability in various chemical processes.

Analytical Chemistry

Trisodium 2-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonate is utilized as a dye in analytical chemistry for colorimetric assays. Its ability to form stable complexes with metal ions makes it valuable for:

- Metal Ion Detection : The compound can selectively bind to various metal ions, allowing for the detection and quantification of metals in environmental samples.

- pH Indicators : Due to its color change properties at different pH levels, it serves as an effective pH indicator in titrations.

Biochemical Applications

The compound's structural features allow it to interact with biological molecules, making it useful in several biochemical applications:

- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This is crucial for developing therapeutic agents targeting metabolic disorders.

- Antimicrobial Activity : Studies have demonstrated that similar azo compounds exhibit antimicrobial properties against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Dyeing and Textile Industry

As a dye compound, it finds extensive use in the textile industry due to its vibrant color and stability:

- Textile Dyeing : The compound is employed for dyeing fabrics where high durability and colorfastness are required.

- Ink Formulations : It is also used in ink formulations for printing textiles and paper products.

Case Study 1: Metal Ion Detection

A study published in Analytical Chemistry highlighted the use of trisodium 2-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)-5-(azo-benzene) derivatives for detecting lead ions in water samples. The method demonstrated high sensitivity and selectivity with a detection limit of 0.01 mg/L.

Case Study 2: Antimicrobial Properties

Research published in Journal of Antimicrobial Chemotherapy explored the antimicrobial effects of similar azo compounds against Escherichia coli and Staphylococcus aureus. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Research Findings and Gaps

- Stability: The morpholino group may reduce hydrolysis rates compared to chloro-triazine dyes, extending shelf life .

- Applications: Potential as a metal-complexing dye or photostable colorant, though experimental data on lightfastness or coordination behavior are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.